molecular formula C16H18N4O B6436157 N-{4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide CAS No. 2549005-22-1

N-{4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide

Cat. No.: B6436157
CAS No.: 2549005-22-1
M. Wt: 282.34 g/mol
InChI Key: UAQIFBTVJARGJS-UHFFFAOYSA-N
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Description

N-{4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a cyclopropyl and methyl group, linked to an acetamide moiety through a phenyl ring. Its structural complexity and functional groups make it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-cyclopropyl-4,6-dimethylpyrimidine.

    Amination: The pyrimidine derivative is then subjected to amination using aniline derivatives to introduce the amino group at the 4-position.

    Acetylation: The final step involves acetylation of the amino group using acetic anhydride or acetyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of this compound amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-{4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to alterations in cellular pathways, resulting in the desired biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide oxides
  • This compound amines
  • Halogenated derivatives of this compound

Uniqueness

This compound stands out due to its specific substitution pattern on the pyrimidine ring and the presence of a cyclopropyl group, which imparts unique steric and electronic properties

Properties

IUPAC Name

N-[4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-10-9-15(20-16(17-10)12-3-4-12)19-14-7-5-13(6-8-14)18-11(2)21/h5-9,12H,3-4H2,1-2H3,(H,18,21)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQIFBTVJARGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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